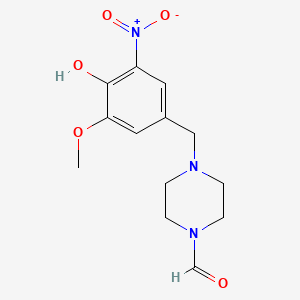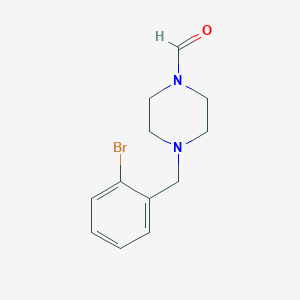![molecular formula C18H20N2O2 B5831865 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide, also known as FP-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and analgesic activities. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In addition, 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
作用機序
The mechanism of action of 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has also been shown to have analgesic effects in animal models of pain. In addition, 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide in lab experiments is its relatively simple synthesis method. 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide can be synthesized using commercially available starting materials, and the reaction conditions can be easily optimized to improve the yield of the reaction. However, one limitation of using 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide. One direction is to further study its mechanism of action and identify other enzymes and receptors that it may interact with. Another direction is to study its potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases. In addition, future research could focus on improving the solubility of 3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide in water to make it easier to work with in lab experiments.
合成法
3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide can be synthesized using various methods, including the reaction of 2-(1-piperidinyl)aniline with 3-(2-furyl)acrylic acid chloride in the presence of a base or the reaction of 2-(1-piperidinyl)aniline with 3-(2-furyl)acrylamide in the presence of a coupling agent. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-piperidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(11-10-15-7-6-14-22-15)19-16-8-2-3-9-17(16)20-12-4-1-5-13-20/h2-3,6-11,14H,1,4-5,12-13H2,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFAPARIUADDKR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5831801.png)

![ethyl 5-(aminocarbonyl)-2-[(dichloroacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5831813.png)
![isobutyl {5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5831821.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)
![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
